molecular formula C18H16N4O4 B7433315 ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate

ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate

Cat. No. B7433315
M. Wt: 352.3 g/mol
InChI Key: CADMXWDGGNHWCY-UHFFFAOYSA-N
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Description

Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate, also known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of quinone-based compounds that have been shown to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate exerts its effects by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the metabolism of quinone-based compounds. By inhibiting NQO1, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate prevents the activation of NF-κB, which in turn reduces the expression of pro-inflammatory and pro-cancer genes. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to induce the expression of genes involved in oxidative stress and DNA damage response, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is its specificity for NQO1, which makes it a useful tool for studying the role of NQO1 in cancer and inflammation. However, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to have off-target effects on other enzymes, which may limit its usefulness in certain experimental settings. Another limitation of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.

Future Directions

There are a number of potential future directions for research on ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate. One area of interest is the development of more potent and selective inhibitors of NQO1, which may have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the development of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate-based prodrugs that can be selectively activated in cancer cells, which may improve the specificity and efficacy of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate in cancer treatment. Finally, there is ongoing research on the role of NQO1 in other diseases, such as neurodegenerative disorders, which may lead to new therapeutic applications for ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate.

Synthesis Methods

Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is synthesized by reacting 4-aminophenylacetic acid with 3-nitro-2-chloroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate. The synthesis of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the desired product.

Scientific Research Applications

Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In preclinical studies, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to reduce the growth and metastasis of cancer cells in vitro and in animal models. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.

properties

IUPAC Name

ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-2-26-18(23)20-14-9-7-13(8-10-14)19-17-16(22(24)25)11-12-5-3-4-6-15(12)21-17/h3-11H,2H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADMXWDGGNHWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate

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